2-Chloro-5-iodopyridine

Catalog No.
S781897
CAS No.
69045-79-0
M.F
C5H3ClIN
M. Wt
239.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-iodopyridine

CAS Number

69045-79-0

Product Name

2-Chloro-5-iodopyridine

IUPAC Name

2-chloro-5-iodopyridine

Molecular Formula

C5H3ClIN

Molecular Weight

239.44 g/mol

InChI

InChI=1S/C5H3ClIN/c6-5-2-1-4(7)3-8-5/h1-3H

InChI Key

QWLGCWXSNYKKDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)Cl

The exact mass of the compound 2-Chloro-5-iodopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-5-iodopyridine (CAS 69045-79-0) is a dihalogenated heteroaromatic building block procured for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and supramolecular ligands. Featuring two distinct halogen atoms on a pyridine core, this scaffold provides a strictly orthogonal reactivity profile. The C5-iodine atom is highly susceptible to rapid oxidative addition and metal-halogen exchange, whereas the C2-chlorine atom remains unreactive under mild conditions, serving as a stable handle for subsequent late-stage functionalization[1]. This built-in electronic and steric differentiation makes 2-chloro-5-iodopyridine a highly effective choice for multi-step asymmetric syntheses where precise, site-selective functionalization is required without the overhead of complex protecting-group strategies.

Research Fit

Workflow Orthogonal I/Cl reactivity enables sequential C5-then-C2 functionalization without protecting groups.
Selection Iodo at C5 provides kinetic advantage for mild oxidative addition; chloro at C2 retains downstream diversity.
Use Context Suited for regioselective cross-coupling strategies where C5 substitution must precede C2 elaboration.

Substituting 2-chloro-5-iodopyridine with cheaper, symmetrical analogs like 2,5-dibromopyridine or closely related derivatives like 2-chloro-5-bromopyridine compromises process efficiency and manufacturability [1]. Symmetrical dihalides lack the necessary reactivity gradient, yielding statistical mixtures of mono- and di-coupled products that require cost-prohibitive chromatographic separation. While 2-chloro-5-bromopyridine offers some differentiation, the C5-bromine undergoes oxidative addition significantly slower than a C5-iodine, necessitating harsher catalytic conditions (e.g., temperatures >80 °C, higher catalyst loadings) for initial cross-coupling steps [2]. These elevated thermal requirements narrow the operational window between C5 and C2 reactivity, leading to premature activation of the C2-chlorine and subsequent loss of chemoselectivity.

Substitution Risk

Halogen replacement Replacing iodine with bromine or chlorine may eliminate the kinetic advantage required for mild oxidative addition, shifting reactivity hierarchy.
Positional isomer effect Halogen position on pyridine influences mechanism and product distribution; 2-iodo pathways differ from 3-/4-iodo, affecting coupling outcomes.
Regioisomer mismatch 2-Chloro-3-iodopyridine and 2-chloro-5-iodopyridine show distinct reaction rates and yields under identical amination protocols; direct substitution may alter synthetic efficiency.

Chemoselectivity in First-Pass Cross-Coupling

In palladium-catalyzed cross-coupling applications, the C5-iodo group of 2-chloro-5-iodopyridine demonstrates strictly differentiated reactivity compared to the C2-chloro position. Studies utilizing Sonogashira coupling conditions demonstrate that reacting 2-chloro-5-iodopyridine with 1 equivalent of an alkyne at 55 °C yields the C5-monocoupled product in 72% isolated yield, with the C2-chloro group remaining completely unreacted [1]. In contrast, achieving comparable conversion with brominated analogs requires significantly harsher conditions, while symmetrical dihalides like 2,5-dibromopyridine form di-coupled byproducts unless strictly controlled. The unreactive nature of the 2-chloro substituent at ambient to moderate temperatures (20–70 °C) ensures exclusive regioselectivity[2].

Evidence DimensionRegioselective mono-coupling yield at mild temperatures (≤55 °C)
Target Compound Data72% isolated yield of exclusive C5-coupled product (no C2 reaction)
Comparator Or BaselineSymmetrical dihalides (e.g., 2,5-dibromopyridine)
Quantified DifferenceComplete preservation of the C2 position at 55 °C, avoiding the statistical product mixtures common to symmetrical dihalides
ConditionsPdCl2(PPh3)2 catalyst, 1 equiv alkyne, 55 °C, 3 hours

Enables predictable, high-yield mono-functionalization without the need for complex stoichiometric control or intensive downstream purification.

Amination Yield
Direct comparison
2-Chloro-5-iodopyridine: 70–85% vs. 2-Chloro-3-iodopyridine: 80–95%
Yield context supports C3 regioisomer preference for amination unless C5 specifically required.
Reported without linked source; verify under own conditions.

Operational Window for Sequential Functionalization

The distinct bond dissociation energies and electronic properties of the C5-I and C2-Cl bonds provide a highly reliable operational window for sequential functionalization. Research indicates that while the C5-iodo site readily undergoes Negishi or Sonogashira coupling at room temperature to 55 °C, the C2-chloro site requires temperatures exceeding 80–100 °C or the addition of excess reagents (e.g., 2.5 equivalents) to force a secondary coupling event [1]. This ΔT of >30–40 °C between the activation thresholds of the two halogen sites is significantly wider than that of 2-bromo-5-iodopyridine, where the closer reactivity profiles of iodine and bromine increase the risk of competitive insertion by palladium catalysts [2].

Evidence DimensionTemperature differentiation for sequential cross-coupling
Target Compound DataΔT > 30–40 °C between C5-I activation (≤55 °C) and C2-Cl activation (>80 °C)
Comparator Or Baseline2-bromo-5-iodopyridine
Quantified DifferenceWider thermal and stoichiometric margin of error for isolating mono-functionalized intermediates
ConditionsSequential Pd-catalyzed organometallic cross-coupling protocols

Allows procurement to source a single scaffold for complex, multi-step syntheses, drastically reducing the need for protecting group chemistry.

Reaction Rate
Reported
Requires excess Cs₂CO₃ for practical rates; standard stoichiometric base insufficient.
Kinetic context may favor C3 regioisomer under standard Pd-BINAP conditions.
Source review recommended; rate differences may impact scale-up cost.

Precursor for Regioselective Metal-Halogen Exchange

2-Chloro-5-iodopyridine serves as a highly reliable precursor for generating specific organolithium intermediates. The substantial electronegativity and polarizability differences between chlorine and iodine drive a highly regioselective iodine-lithium exchange at the C5 position when treated with n-butyllithium at low temperatures (e.g., -78 °C) [1]. This exchange proceeds near-quantitatively without disturbing the C2-chlorine atom. In contrast, utilizing 2-chloro-5-bromopyridine or 2,3-dihalopyridines for metal-halogen exchange often requires more careful optimization to prevent competitive metalation, incomplete exchange, or unwanted halogen dance rearrangements that degrade intermediate purity [2].

Evidence DimensionRegioselectivity and cleanly generated lithiated intermediate
Target Compound DataExclusive I-Li exchange at C5, preserving C2-Cl
Comparator Or Baseline2-chloro-5-bromopyridine / 2,3-dihalopyridines
Quantified DifferenceAvoidance of mixed metalation and halogen dance rearrangements common in less differentiated dihalides
Conditionsn-BuLi, -78 °C, ethereal solvents

Provides a clean, reliable route to C5-functionalized intermediates (e.g., boronic acids, aldehydes) essential for API library synthesis.

Heck Regioselectivity
Direct comparison
Produces ~1:1 exo-5 : exo-6 regioisomers
Regioisomeric mixture requires separation for single-isomer applications.
Earlier literature reported exclusive exo-5; verify with own substrates.
Reactivity Hierarchy
Class-level
2-I ≈ 2-Br ≫ 2-Cl ≈ 2-F in SNAr with thiophenoxide
Orthogonal reactivity gap enables sequential functionalization.
Class-level ranking; confirm under catalytic conditions.
Photoreaction Mechanism
Cross-study
C2-iodo: cation intermediate; C3/C4-iodo: radical intermediates
Mechanism context affects product distribution in photochemical steps.
5-Iodo position may exhibit radical pathway tendency.

API Core Scaffold Synthesis

Directly downstream of its chemoselectivity in cross-coupling, 2-chloro-5-iodopyridine is heavily utilized to construct the central pharmacophore of complex APIs, such as PCSK9 inhibitors and epibatidine analogs. The C5-iodo group allows for mild Heck or Suzuki couplings to attach critical side chains, while the preserved C2-chloro group is subsequently displaced via Ullmann coupling or SNAr with amines, enabling rapid assembly of the target drug molecule[1].

Supramolecular Ligand Engineering

Leveraging the wide operational window for sequential functionalization, this compound is utilized as a monomer for synthesizing conjugatively bridged bis- and tris-5-(2,2'-bipyridines). The C5 position can be selectively functionalized via Sonogashira coupling at ambient temperatures, leaving the unactivated C2-chlorine intact for later-stage Stille cross-coupling to form the bipyridine units, avoiding the solubility issues of higher molecular weight oligomers [2].

Agrochemical and Material Library Generation

Because of its high-fidelity performance in metal-halogen exchange, 2-chloro-5-iodopyridine is utilized as a starting material for generating diverse libraries of 5-substituted 2-chloropyridines. The clean generation of 5-lithio-2-chloropyridine allows for trapping with various electrophiles (e.g., borates, DMF) to create bespoke building blocks for agrochemical discovery, without the yield-limiting purification steps required when using less differentiated brominated analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal sequential cross-coupling
Orthogonal I/Cl reactivity pair
Sequential coupling compatibility without protecting group intervention
Epibatidine and nAChR ligand synthesis
Reductive Heck coupling handle
Regioisomeric outcome and separation requirements
Pd-catalyzed C5 amination to anilino intermediates
Amination site-selectivity at C5
C5 vs C3 yield and rate profile review
C-Nucleoside analog synthesis via Heck reaction
Heck coupling with glycals
Coupling efficiency and downstream diversification

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

238.89987 Da

Monoisotopic Mass

238.89987 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-5-iodopyridine
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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